N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5
Description
This compound is a benzothiazolium-based cationic dye with a complex polyether side chain and a propanoic acid terminal group. Its structure features two benzothiazole rings connected via a conjugated pentadienyl linker, functionalized with methoxyethoxy-ethoxyethyl substituents. The chloride counterion balances the positive charge on the benzothiazol-3-ium moiety. Such compounds are typically investigated for optical applications (e.g., fluorescent probes) or bioactivity due to their extended π-conjugation and amphiphilic nature, which enhances membrane permeability .
Properties
Molecular Formula |
C37H49ClN2O9S2 |
|---|---|
Molecular Weight |
765.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H |
InChI Key |
PEWXFUQTWHPFTH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure features multiple ethylene glycol units and benzothiazole moieties, which are known for their biological significance. The presence of methoxy groups may enhance solubility and bioavailability, which are critical factors in pharmacology.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₃ClN₂O₉S₂ |
| Molecular Weight | 637.28 g/mol |
Cytotoxicity Studies
Recent studies have indicated that derivatives of compounds containing benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, PEGylated curcumin derivatives have shown enhanced cytotoxic activity against bladder cancer cells under hypoxic conditions, suggesting that structural modifications can lead to improved therapeutic profiles .
Case Study: Curcumin Derivatives
In a comparative study, a specific curcumin derivative (Compound 5 ) was evaluated for its cytotoxic effects on bladder cancer cell lines (5637 and SCaBER) alongside a non-cancerous cell line (MRC-5). The findings revealed that:
- Compound 5 did not affect MRC-5 cell viability.
- Under hypoxic conditions, it induced G2/M phase arrest in a dose-dependent manner.
- Increased expression of stress-related proteins was observed, indicating a potential mechanism of action .
Structure-Activity Relationships (SAR)
The effectiveness of the compound can be attributed to its structural components. The presence of multiple ethylene glycol units may facilitate cellular uptake and improve solubility in biological systems. Additionally, the benzothiazole moieties are known to interact with various biological targets, potentially leading to enhanced anticancer activity.
Toxicological Profile
Toxicological assessments are crucial for determining the safety of new compounds. The compound has been evaluated for acute toxicity and developmental effects. Key findings include:
- Low acute oral and dermal toxicity.
- Non-irritating to skin but slightly irritating to eyes.
- No mutagenic or genotoxic effects were observed in preliminary tests .
NOAEL Determination
The No Observed Adverse Effect Level (NOAEL) was established at 250 mg/kg body weight per day for prenatal developmental toxicity, indicating a threshold below which no significant adverse effects were noted during developmental studies .
Comparison with Similar Compounds
Structural Similarity and Tanimoto Index Analysis
Using Tanimoto coefficient-based similarity searches (structural fingerprints, Morgan or MACCS keys), compounds with >70% similarity include:
Key Insights :
- The target compound’s extended polyether chain distinguishes it from simpler benzothiazolium derivatives (e.g., ’s 3-ethyl analog), enhancing solubility but complicating synthesis .
Bioactivity and Target Interactions
- HDAC Inhibition : While SAHA (Tanimoto 0.70) directly inhibits HDACs via zinc chelation, the target compound’s benzothiazole-polyether structure may interact with HDAC surface residues, as seen in docking studies of structurally clustered compounds .
- Antimicrobial Activity : Benzothiazolium derivatives with polyether chains (e.g., marine alkaloid analogs) exhibit biofilm disruption, likely due to membrane intercalation. The target’s longer ethoxy chain may improve bacterial penetration .
Physicochemical Properties
Key Insights :
- The polyether chain reduces LogP compared to alkyl-substituted benzothiazoles, favoring aqueous solubility .
- Synthetic challenges align with ’s reports on propanoic acid derivatives, where multi-step etherification requires precise stoichiometry .
Bioactivity Clustering
Chemical Space Mapping
The compound resides in a "NP-like" chemical space (), suggesting natural product-inspired bioactivity despite synthetic origin. Its polyether chain mimics marine alkaloid motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
